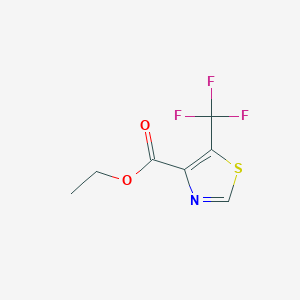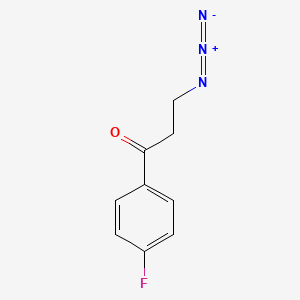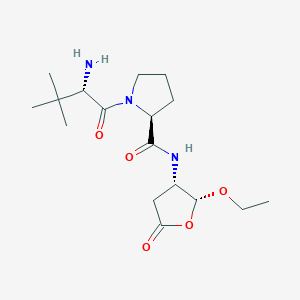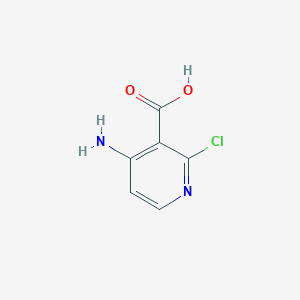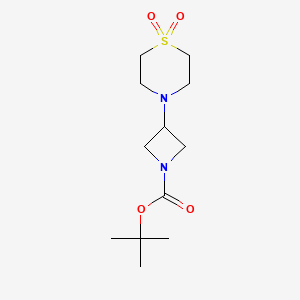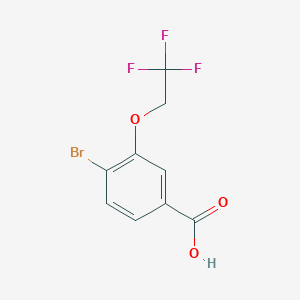
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the following properties:
- IUPAC Name : Methyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzoate.
- Molecular Formula : C<sub>10</sub>H<sub>8</sub>BrF<sub>3</sub>O<sub>3</sub>.
- Molecular Weight : 313.07 g/mol.
- CAS Number : 200956-57-6.
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid consists of a benzoic acid core with a bromine atom at position 4 and a trifluoroethoxy group attached to position 3. The trifluoroethoxy group enhances the compound’s lipophilicity and influences its biological activity.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in standard carboxylic acid reactions, such as esterification, amidation, and acid-base reactions. Further experimental investigations are necessary to explore its reactivity.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid crystalline powder.
- Melting Point : Not specified.
- Solubility : Soluble in organic solvents (e.g., acetone, methanol).
- Chemical Properties :
- Acid-Base Behavior : Exhibits typical carboxylic acid behavior.
- Stability : Stable under standard conditions.
- Hydrophobicity : Enhanced due to the trifluoroethoxy group.
Aplicaciones Científicas De Investigación
Halogen Bonding and Structural Analysis
- Halogen Bonding Influence : Studies reveal the impact of substituents on halogen bonding strength, demonstrating that methoxy-substituents in bromobenzoic acid derivatives can significantly alter the Br...Br interaction distances and angles. This highlights the importance of halogen bonding in dictating the crystal structures of such compounds, contributing to the understanding of molecular interactions and design of new materials (Raffo et al., 2016).
Synthesis Methodologies
- Aryne Route to Naphthalenes : Aryne intermediates, generated from bromo-trifluoromethoxy benzene derivatives, serve as precursors for synthesizing naphthalenes, demonstrating a versatile method for constructing complex aromatic systems. This approach facilitates the development of novel organic compounds with potential applications in various fields of chemistry (Schlosser & Castagnetti, 2001).
Luminescent Properties
- Influence on Luminescent Properties : The electron-donating or withdrawing characteristics of substituents on benzoic acid derivatives are shown to significantly affect the luminescence of lanthanide complexes. This research aids in the design of materials with tailored photophysical properties for applications in sensors and light-emitting devices (Sivakumar et al., 2010).
Coordination Polymers
- Formation of Coordination Polymers : The synthesis and structural characterization of zinc(II) coordination polymers using mixed organic ligands highlight the potential of bromo-benzoic acid derivatives in constructing materials with selective sorption and fluorescence sensing capabilities. This research opens avenues for developing new materials for gas storage and detection applications (Hua et al., 2015).
Safety And Hazards
- Safety Precautions :
- Handle with care in a well-ventilated area.
- Use appropriate personal protective equipment (PPE).
- Avoid skin and eye contact.
- Hazards :
- No specific hazards reported, but standard chemical precautions apply.
- Consult the provided MSDS for detailed safety information.
Direcciones Futuras
- Biological Studies :
- Investigate its potential as a drug candidate or bioactive compound.
- Explore its interactions with cellular targets.
- Synthetic Routes :
- Develop efficient synthetic methods.
- Optimize yields and scalability.
- Structure-Activity Relationship (SAR) :
- Systematically modify the compound to understand SAR.
- Enhance its pharmacological properties.
Propiedades
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYYCPPLIIKPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
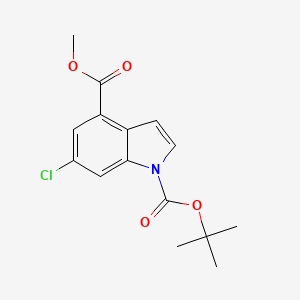
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
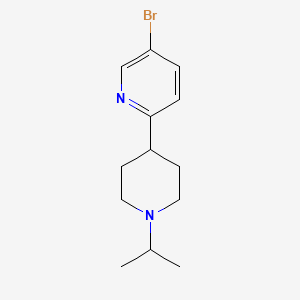
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)
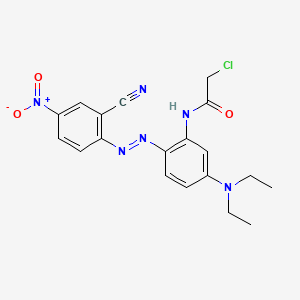
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
